N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a benzylpiperidine group, and an oxalamide linkage, making it a subject of study for its chemical properties and biological activities.
Mechanism of Action
Target of Action
It is known that similar compounds have shown activity against various cancer cell lines .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. In studies of similar compounds, significant growth inhibition properties were observed, with IC50 values generally below 5 μM against various human cancer cell lines .
Biochemical Analysis
Biochemical Properties
It has been found to have significant anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines
Cellular Effects
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide has been shown to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is still under study.
Molecular Mechanism
It is known to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the benzylpiperidine group: This involves the alkylation of piperidine with benzyl halides under basic conditions.
Coupling reaction: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with the benzylpiperidine derivative using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The oxalamide linkage can be reduced to form amine derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of novel materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-(methyl)oxalamide
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-(phenyl)oxalamide
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-(ethyl)oxalamide
Uniqueness
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide is unique due to its combination of a benzo[d][1,3]dioxole moiety and a benzylpiperidine group linked by an oxalamide. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(1-benzylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c26-21(22(27)24-18-6-7-19-20(12-18)29-15-28-19)23-13-16-8-10-25(11-9-16)14-17-4-2-1-3-5-17/h1-7,12,16H,8-11,13-15H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTXOJJZZXZIME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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